Product packaging for 1,3-Dioxolane-4-butanol(Cat. No.:CAS No. 3357-46-8)

1,3-Dioxolane-4-butanol

Cat. No.: B13834911
CAS No.: 3357-46-8
M. Wt: 146.18 g/mol
InChI Key: KRNYIXPUTGIQOG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Dioxolane Chemistry

The 1,3-dioxolane (B20135) ring is a five-membered heterocyclic acetal (B89532) containing two oxygen atoms at the 1 and 3 positions. chemicalbook.comwikipedia.org The fundamental synthesis of the parent 1,3-dioxolane involves the acid-catalyzed condensation of an aldehyde or ketone with ethylene (B1197577) glycol. chemicalbook.comwikipedia.orgorganic-chemistry.org A standard laboratory procedure employs p-toluenesulfonic acid as a catalyst in refluxing toluene, which facilitates the removal of water via a Dean-Stark apparatus to drive the reaction to completion. organic-chemistry.org

The evolution of dioxolane chemistry has been marked by the development of more efficient and milder synthetic methodologies. Early methods often relied on strong acid catalysts. chemicalbook.comorganic-chemistry.org Over time, research has introduced a variety of catalysts to improve reaction yields and conditions. For instance, montmorillonite (B579905) K10, a type of clay, has been used as an effective catalyst for the synthesis of 1,3-dioxolanes from salicylaldehyde (B1680747) and various diols. nih.govresearchgate.net Other developments include the use of iodine as a catalyst for the protection of carbonyl compounds as their dioxolane derivatives under neutral, aprotic conditions. organic-chemistry.org Lewis acids like scandium trifluoromethanesulfonate (B1224126) have also been employed. researchgate.net Furthermore, methods have been developed for the synthesis of dioxolanes using carbon dioxide and molecular hydrogen as a C1 source, representing a more sustainable pathway. nih.gov

The synthesis of chiral dioxolanes has been a significant area of advancement, crucial for the preparation of enantiomerically pure compounds in the pharmaceutical industry. nih.govchrom-china.com The reaction of enantiopure diols with aldehydes or ketones allows for the creation of chiral 1,3-dioxolanes with high enantiomeric excess. nih.govresearchgate.net The stereochemistry of these chiral dioxolanes has been studied using techniques like circular dichroism spectroscopy. acs.org

Significance of Dioxolane Derivatives in Modern Organic Synthesis

Dioxolane derivatives are of paramount importance in modern organic synthesis due to their versatility. One of their most widespread applications is as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2-diols. wikipedia.orgresearchgate.netchemistrytalk.org The formation of the dioxolane ring renders the carbonyl group inert to nucleophiles and bases, allowing for chemical transformations on other parts of a complex molecule. wikipedia.orgchemistrytalk.org This protective strategy is fundamental in the multi-step synthesis of natural products and pharmaceuticals. wikipedia.org The stability of the dioxolane ring under various conditions and the ability to deprotect it under acidic conditions make it an ideal protective group. wikipedia.orgresearchgate.net

Beyond their role in protection, 1,3-dioxolane derivatives are recognized as important structural motifs in numerous pharmacologically active molecules. chemicalbook.com The inclusion of the 1,3-dioxolane ring in a compound's structure can enhance its biological activity, including anticancer, antifungal, antiviral, and antibacterial properties. chemicalbook.comnih.govresearchgate.netresearchgate.net For example, certain synthetic 1,3-dioxolane derivatives have shown excellent activity against bacterial and fungal pathogens. nih.gov Others have been investigated as potential anticonvulsant agents nih.gov and as inhibitors for human rhinovirus 3C protease. nih.gov The two oxygen atoms in the dioxolane backbone are believed to enhance ligand-target interactions through hydrogen bonding, which may contribute to their bioactivity. researchgate.netresearchgate.net

Dioxolanes also serve as valuable intermediates for further chemical transformations. ontosight.ailookchem.comsilverfernchemical.com They can act as precursors to other functional groups or be incorporated into larger molecular frameworks. wikipedia.orgorganic-chemistry.org Additionally, 1,3-dioxolane itself is used as a solvent and a comonomer in the production of polyacetals. wikipedia.orgsilverfernchemical.com Its ability to dissolve various polymers and resins makes it useful in industrial applications like coatings and adhesives. silverfernchemical.com

Interactive Data Table: Applications of Dioxolane Derivatives

Application AreaSpecific UseReference(s)
Organic SynthesisProtecting group for carbonyls and diols wikipedia.orgresearchgate.netchemistrytalk.org
Chiral auxiliaries nih.govchrom-china.comacs.org
Synthetic intermediates ontosight.ailookchem.comsilverfernchemical.com
Medicinal ChemistryAntibacterial and antifungal agents chemicalbook.comnih.govresearchgate.net
Anticonvulsant agents nih.gov
Antiviral agents chemicalbook.comnih.gov
Anticancer agents researchgate.netresearchgate.net
Industrial ChemistrySolvent wikipedia.orgsilverfernchemical.com
Comonomer for polyacetals wikipedia.org
Component in battery electrolytes silverfernchemical.com

Scope and Research Gaps Pertaining to 1,3-Dioxolane-4-butanol

While the chemistry of dioxolanes is well-established, the research landscape for the specific compound This compound (CAS 241302-1) appears to be limited. nih.gov Much of the available literature focuses on closely related structures or derivatives, leaving a considerable knowledge gap regarding the synthesis, properties, and applications of this particular molecule.

Research has been conducted on derivatives such as This compound, 2-ethenyl- (also known as 2-vinyl-1,3-dioxolane-4-butanol), which is noted as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai Another related compound, 4-(2,2-dimethyl-1,3-dioxolan-4-yl)butan-1-ol , is used as a reagent in organic synthesis and as an intermediate in the production of certain medications. lookchem.com Patents exist for the preparation of 1,3-dioxolane-4-methanol (B150769) compounds, which share the core functional group arrangement. google.com

However, dedicated studies on the parent compound, this compound, are not prominent in the searched literature. This points to several research gaps:

Optimized Synthesis: While general methods for dioxolane synthesis exist, specific, high-yield synthetic routes tailored to this compound have not been extensively reported.

Physicochemical Properties: Detailed experimental data on the physical and chemical properties of this compound are not readily available in the public domain. nih.gov

Reactivity and Applications: The potential of this compound as a building block in organic synthesis, as a monomer for polymerization, or as a precursor to biologically active molecules remains largely unexplored. There is little to no information regarding its specific reactivity or utility as a chemical intermediate.

Biological Activity: There is a lack of research into the potential biological or pharmacological activities of this compound itself. While many dioxolane derivatives are bioactive, the activity profile of this specific structure is unknown.

Data Table: Selected 1,3-Dioxolane Derivatives and Their Status

Compound NameCAS NumberReported Role/UseResearch Status
This compound 241302-1Not specifiedLimited public data nih.gov
This compound, 2-ethenyl- 2421-08-1Intermediate in organic synthesis ontosight.aiMentioned in chemical catalogs ontosight.aibldpharm.com
4-(2,2-dimethyl-1,3-dioxolan-4-yl)butan-1-ol 14739-10-7Reagent, pharmaceutical intermediate lookchem.comCommercially available, some use data lookchem.com
1,3-Dioxolane-4-methanol, 2,2-dimethyl- 22323-82-6Chiral building blockSynthesis and applications are patented google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B13834911 1,3-Dioxolane-4-butanol CAS No. 3357-46-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3357-46-8

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

4-(1,3-dioxolan-4-yl)butan-1-ol

InChI

InChI=1S/C7H14O3/c8-4-2-1-3-7-5-9-6-10-7/h7-8H,1-6H2

InChI Key

KRNYIXPUTGIQOG-UHFFFAOYSA-N

Canonical SMILES

C1C(OCO1)CCCCO

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 1,3 Dioxolane 4 Butanol

Classical and Contemporary Approaches to Dioxolane Ring Formation

The formation of the 1,3-dioxolane (B20135) ring is a cornerstone of the synthesis. This typically involves the acetalization or ketalization of a suitable diol.

The most direct and classical method for synthesizing the 1,3-dioxolane ring of 1,3-Dioxolane-4-butanol is the acid-catalyzed cyclization of 1,2,4-butanetriol (B146131) with an aldehyde, typically formaldehyde (B43269) or its equivalent. This reaction is an acetalization that forms the heterocyclic ring. organic-chemistry.org

Commonly used acid catalysts include Brønsted acids like p-toluenesulfonic acid (PTSA) or sulfuric acid, and Lewis acids. thieme-connect.derasayanjournal.co.in The reaction is often performed in a solvent that allows for the azeotropic removal of water, thereby driving the equilibrium towards the product. organic-chemistry.org For instance, the condensation of 3-(azol-1-yl)propane-1,2-diols with ketones has been successfully achieved using p-toluenesulfonic acid in a benzene:butanol mixture. rasayanjournal.co.in While this example involves a different diol, the principle is directly applicable to 1,2,4-butanetriol.

Recent advancements have explored the use of heterogeneous catalysts to simplify product purification and catalyst recycling. Phosphomolybdic acid has demonstrated high regioselectivity in the synthesis of 1,3-dioxolane-4-methanol (B150769) from glycerol (B35011), favoring the five-membered ring over the six-membered dioxane alternative. thieme-connect.de This high selectivity is crucial for producing this compound without isomeric byproducts.

Table 1: Catalyst Systems for Dioxolane Synthesis via Cyclization
CatalystSubstratesKey FeaturesTypical YieldReference
p-Toluenesulfonic acid (PTSA)Diol + Aldehyde/KetoneHomogeneous catalysis; requires water removal (e.g., Dean-Stark).Good to High thieme-connect.derasayanjournal.co.in
Phosphomolybdic Acid (PMA)Glycerol + KetoneForms a complex with the diol, leading to high regioselectivity for the 1,3-dioxolane ring. Recyclable.>95% thieme-connect.de
Oxorhenium(V) ComplexDiol + AldehydeEffective under neat (solvent-free) conditions at mild temperatures.Excellent researchgate.net
Iodine (I₂)Diol + 1,3-bis(trimethylsiloxy)propaneProceeds under neutral, aprotic conditions.High organic-chemistry.org

The integration of enzymatic steps into synthetic routes offers enhanced selectivity and sustainability. acs.org Chemo-enzymatic cascades can be designed to produce chiral precursors that are subsequently cyclized using chemical catalysts. nih.gov

A potential chemo-enzymatic route to chiral this compound could involve two key stages:

Biocatalytic Production of a Chiral Diol: An enzyme, such as a reductase, could be used for the enantioselective reduction of a keto-diol precursor to furnish optically pure (R)- or (S)-1,2,4-butanetriol. The use of reductases for creating chiral diols like (R)-1,3-butanediol has been well-documented. nih.gov

Chemical Cyclization: The resulting chiral triol can then be reacted with formaldehyde under acid catalysis, as described in the classical approach, to yield the enantiomerically pure target molecule.

Alternatively, biocatalysis can be employed for the kinetic resolution of a racemic mixture of a this compound derivative. For example, lipases are known to selectively hydrolyze one enantiomer of an esterified dioxolane, allowing for the separation of the unreacted enantiomer. google.comnih.gov This strategy, while not a direct synthesis, is a powerful tool for obtaining enantiopure material. Research has demonstrated the combination of enzymatic cascades with subsequent chemical catalysis in a single organic solvent, which streamlines the process by avoiding complex solvent-switching steps. nih.gov

Precursor Chemistry and Starting Material Selection for this compound

Glycerol, a readily available and renewable C3 platform chemical, is a common starting material for the synthesis of the closely related 1,3-dioxolane-4-methanol (solketal). thieme-connect.decsic.es Synthesizing this compound from a C3 starting material like glycerol requires a chain extension step.

A plausible route starting from a glycerol derivative involves:

Protection of the 1,2-diol of glycerol as a dioxolane (e.g., solketal).

Oxidation of the primary alcohol to an aldehyde.

A Wittig reaction or similar C1-olefination to form an alkene.

Subsequent reduction and deprotection steps to yield 1,2,4-butanetriol, followed by cyclization.

Glycidol (B123203) (2,3-epoxy-1-propanol) offers another versatile entry point. The epoxide ring can be opened by a cyanide nucleophile, which upon reduction yields a 1,2-dihydroxy-4-nitrile. Subsequent hydrolysis and reduction would lead to the 1,2,4-butanetriol precursor. Patents describe reacting glycidol with alcohols in the presence of an acid catalyst to produce 3-alkoxy-1,2-propanediols, which can then be acetalized. google.com A similar strategy involving a protected butanol equivalent could be envisioned. The reaction of glycidol with other alcohols, such as butanol, has been explored, providing pathways to glycerol monoethers which are precursors to more complex structures. researchgate.net

The most straightforward precursor for this compound is 1,2,4-butanetriol. The synthesis of this triol is therefore a key challenge. It can be prepared from various starting materials, including malic acid esters or butene derivatives through multi-step sequences.

A patented process highlights a relevant pathway starting from a protected butanediol. The synthesis of (S)-4-benzyloxy-1,2-butanediol, a protected form of the target triol, demonstrates a viable route to obtaining the necessary precursor in an enantiomerically controlled manner. google.com This intermediate can then undergo cyclization, followed by deprotection of the benzyl (B1604629) ether to yield the final butanol side chain.

Furthermore, 1,4-butanediol (B3395766) can be a starting point for producing other valuable chemicals like tetrahydrofuran (B95107) (THF), but its conversion to 1,2,4-butanetriol requires regioselective oxidation and hydroxylation steps, which can be complex. atamanchemicals.com The use of 2,3-butanediol, a renewable diol from biomass fermentation, can lead to 4,5-disubstituted-1,3-dioxolanes, which are structurally related isomers. researchgate.netmdpi.com

Asymmetric Synthesis and Stereochemical Control

The C4 position of the 1,3-dioxolane ring in this compound is a stereocenter. Controlling its configuration is essential for applications where specific stereoisomers are required.

Three primary strategies for achieving stereochemical control are:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials. For example, a patent discloses that using an optically active (R)-3-halogeno-1,2-propanediol as a starting material leads to the corresponding (S)-1,3-dioxolane-4-methanol. google.com A similar strategy starting with an optically active C4 precursor, such as (R)- or (S)-1,2,4-butanetriol, would directly yield the corresponding enantiomer of this compound.

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct a stereoselective transformation. Mandelic acid has been used as a chiral auxiliary in the synthesis of aldols and homoallylic alcohols from 1,3-dioxolan-4-ones, demonstrating the potential for auxiliary-controlled stereoselection in dioxolane systems. acs.org

Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Organocatalysis has emerged as a powerful tool. For instance, a novel asymmetric formal [3+2] cycloaddition reaction using cinchona-alkaloid-thiourea-based bifunctional organocatalysts has been reported for the synthesis of chiral 1,3-dioxolanes from γ-hydroxy-α,β-unsaturated ketones and aldehydes. nih.gov Metal-based chiral catalysts, such as a binaphthyldiimine-Ni(II) complex, have also been shown to catalyze asymmetric 1,3-dipolar cycloadditions to provide 1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

Table 2: Strategies for Asymmetric Synthesis of Chiral Dioxolanes
StrategyMethodExample/ConceptOutcomeReference
Chiral Pool SynthesisUse of enantiopure starting materialStarting from (R)- or (S)-1,2,4-butanetriolDirect formation of (R)- or (S)-1,3-Dioxolane-4-butanol google.comgoogle.com
Chiral AuxiliariesTemporary incorporation of a chiral moleculeUse of mandelic acid derivatives to control reactions on the dioxolane ringHigh diastereoselectivity acs.org
Asymmetric CatalysisOrganocatalysisCinchona-alkaloid-thiourea catalyst for [3+2] cycloadditionHigh enantioselectivity nih.gov
Metal CatalysisChiral binaphthyldiimine-Ni(II) complex for 1,3-dipolar cycloadditionHigh diastereo- and enantioselectivity organic-chemistry.org

Enantioselective Pathways to Optically Active this compound

The synthesis of optically active this compound is of paramount importance for its application in the development of chiral drugs and other specialty chemicals. Enantioselective pathways are designed to produce a single enantiomer of a chiral compound, thereby avoiding the need for costly and often inefficient resolution of racemic mixtures.

One prominent strategy for achieving enantioselectivity is through lipase-catalyzed kinetic resolution . This method utilizes the stereospecificity of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture of 1,3-dioxolane-4-methanols, which are structurally very similar to this compound. For instance, the acylation of various racemic 2-mono- or disubstituted 1,3-dioxolane-4-methanols using lipase (B570770) AK from Pseudomonas sp. in diisopropyl ether has been studied. researchgate.net This enzymatic approach allows for the separation of enantiomers based on their different reaction rates, yielding both the acylated product and the unreacted alcohol in high enantiomeric purity. researchgate.netresearchgate.net The enantioselectivity of these reactions can be influenced by the choice of lipase, solvent, and acylating agent. researchgate.net

Another significant enantioselective approach is the chiral pool synthesis . This method leverages naturally occurring chiral molecules as starting materials. tcichemicals.comcutm.ac.inbccollegeasansol.ac.in For example, enantiomerically pure 1,3-dioxolane derivatives can be synthesized from readily available chiral precursors like tartaric acid. mdpi.com The inherent chirality of the starting material guides the stereochemical outcome of the subsequent reactions, leading to the desired optically active product.

The following table summarizes findings from studies on the lipase-catalyzed kinetic resolution of compounds structurally related to this compound.

EnzymeSubstrate (Analogue)Acylating AgentSolventEnantiomeric Excess (ee)Reference
Lipase AK (Pseudomonas sp.)2-substituted-1,3-dioxolane-4-methanolsVinyl butyrateDiisopropyl etherSatisfactory researchgate.netresearchgate.net
Lipase from Rhizopus oryzaeRacemic solketal (B138546)Vinyl butyrateDiisopropyl etherGood researchgate.net
Lipase from Pseudomonas fluorescensRacemic solketalVinyl butyrateDiisopropyl etherGood researchgate.net
Lipase PS (Pseudomonas cepacia)Racemic 1,2-diolsAcetic anhydridetert-Butyl methyl etherGood conversions and enantioselectivities polimi.it

Chiral Auxiliaries and Catalytic Systems for Stereocontrol

To achieve a high degree of stereocontrol in the synthesis of this compound, chiral auxiliaries and catalytic systems are indispensable tools. These approaches introduce a chiral influence during the reaction, directing the formation of a specific stereoisomer.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. tcichemicals.combccollegeasansol.ac.in After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. Common examples of chiral auxiliaries that have been employed in asymmetric synthesis include derivatives of camphor, such as camphorsultam, and oxazolidinones. Current time information in Bangalore, IN. These auxiliaries can be attached to a precursor of this compound to control the stereochemistry of subsequent transformations.

Catalytic systems for stereocontrol often involve the use of chiral metal complexes or organocatalysts. For instance, chiral phosphine (B1218219) ligands like 2,2-dimethyl-4,5-bis(diphenylphosphino)-1,3-dioxolane (DIOP) can be used to create chiral metal catalysts for asymmetric reactions. nih.gov The stereoselective formation of substituted 1,3-dioxolanes can also be achieved through the use of chiral Brønsted acids, such as chiral phosphoric acids, which can catalyze cascade reactions with modest enantioselectivity. nih.gov Furthermore, stereoselective synthesis of dioxolanes has been demonstrated through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a chiral hypervalent iodine reagent. mdpi.com

Process Intensification and Green Chemistry Principles in Synthesis

The chemical industry is increasingly adopting process intensification and green chemistry principles to develop more sustainable and efficient manufacturing processes. These strategies aim to reduce waste, minimize energy consumption, and utilize renewable resources.

Solvent-Free and Reduced-Solvent Methodologies

A key principle of green chemistry is the reduction or elimination of solvents, which often contribute significantly to the environmental impact of a chemical process. researchgate.net The synthesis of dioxolanes, including derivatives like this compound, can be effectively carried out under solvent-free conditions.

The ketalization of glycerol, a renewable feedstock and a major byproduct of biodiesel production, with aldehydes or ketones is a common route to 1,3-dioxolane derivatives. acs.orgmdpi.comresearchgate.net This reaction can be performed without a solvent, often using a heterogeneous catalyst that can be easily separated and reused. researchgate.net For example, the solvent-free synthesis of solketal (2,2-dimethyl-1,3-dioxolan-4-yl)methanol), a closely related compound, has been achieved with high conversion and selectivity using ion exchange resins like Indion 225H. nih.gov The absence of a solvent simplifies the work-up procedure and reduces waste generation. acs.org

Catalytic Systems for Enhanced Efficiency and Selectivity

The choice of catalyst is crucial for enhancing the efficiency and selectivity of the synthesis of this compound and its analogues. Heterogeneous catalysts are particularly favored in green chemistry as they can be easily separated from the reaction mixture and recycled, reducing waste and cost.

Solid acid catalysts such as Amberlyst-15, a macroreticular sulfonic acid resin, have proven to be highly effective for the synthesis of 1,3-dioxolanes. rsc.orgcu.edu.egresearchgate.net Amberlyst-15 can be used in solvent-free conditions and is recyclable, making it an environmentally benign option. rsc.orgcu.edu.eg Other solid acid catalysts that have been successfully employed include zeolites like H-ZSM-5 and montmorillonite (B579905) clays. acs.org These catalysts offer high activity and selectivity for the desired dioxolane product.

The following table summarizes the performance of various catalytic systems in the synthesis of solketal, a proxy for this compound, under green chemistry conditions.

CatalystReactantsConditionsGlycerol Conversion (%)Solketal Selectivity (%)Reference
Indion 225HGlycerol, AcetoneSolvent-free, 323 K70High nih.gov
Acid-treated H-ZSM-5Glycerol, Biobased carbonylsSolvent-free, 120 °CGood to excellent yieldsHigh selectivity to 5-membered ring acs.org
Amberlyst-36Glycerol, AcetoneFixed-bed reactor, 313 K74High mdpi.com
Amberlyst-35Glycerol, AcetoneFixed-bed reactor, 313 K81High mdpi.com
Acid-functionalized activated carbonsGlycerol, AcetoneSolvent-free, room temp.97High researchgate.net
H₃PW₁₂O₄₀Glycerol, AcetoneSolvent-free, room temp.85 (after 2h)97 mdpi.com

Chemical Reactivity and Transformation Mechanisms of 1,3 Dioxolane 4 Butanol

Dioxolane Ring Stability and Cleavage Reactions

The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532), a functional group known for its stability under neutral to basic conditions but susceptibility to cleavage under acidic conditions. organic-chemistry.org This characteristic is fundamental to its role in synthetic chemistry, often as a protecting group for diols. nih.govwikipedia.org

The hydrolysis of the 1,3-dioxolane ring is its most significant reaction, proceeding readily under acidic conditions to yield the parent 1,2-diol and the corresponding carbonyl compound. organic-chemistry.org The reaction mechanism is generally accepted as A-1 type, involving a rapid, reversible protonation of one of the ring's oxygen atoms, followed by the rate-determining cleavage of a carbon-oxygen bond to form a stabilized oxocarbenium ion intermediate. This intermediate is then rapidly attacked by water to yield a hemiacetal, which subsequently decomposes to the final products.

The kinetics of this hydrolysis are highly dependent on pH. The rate is significantly faster in acidic solutions compared to neutral or basic media, where the ring is comparatively stable. researchgate.netresearchgate.net For instance, studies on analogous 1,3-dioxolane structures show a dramatic decrease in the hydrolysis rate as the pH increases from acidic to neutral. researchgate.net

Table 1: Illustrative Hydrolysis Kinetics of a Representative 1,3-Dioxolane at Varying pH (Note: Data is representative of the compound class, illustrating the expected trend for 1,3-Dioxolane-4-butanol)

pHRelative Rate of HydrolysisHalf-life (t½) Example
3.0HighHours
5.0ModerateDays
7.0Very LowWeeks to Months
9.0Extremely Low (Stable)Years

This interactive table demonstrates the profound influence of pH on the stability of the dioxolane ring.

Beyond simple hydrolysis, the dioxolane ring can undergo other ring-opening reactions. Cationic ring-opening polymerization is a notable pathway for 1,3-dioxolane itself, particularly in the presence of strong acids or Lewis acids, leading to the formation of polyacetal chains. rsc.orgsigmaaldrich.com This process involves the generation of a propagating oxocarbenium ion at the chain end.

Reductive cleavage of the acetal can also be achieved using specific reagents. For example, reaction with reducing agents in the presence of a Lewis acid can lead to the formation of a mono-protected diol, where one of the original C-O bonds is cleaved and replaced by a C-H bond. These reactions provide pathways to selectively modify the structure beyond simple deprotection.

Reactivity of the Butanol Side Chain

The butanol side chain terminates in a primary hydroxyl (-CH₂OH) group, which is a versatile site for a wide range of organic transformations. wikipedia.orgstudy.com Its reactivity is characteristic of primary alcohols.

The primary hydroxyl group of this compound is readily functionalized through several common reactions:

Esterification: Reaction with carboxylic acids, acid anhydrides, or acyl chlorides, typically under acidic or basic catalysis, yields the corresponding esters.

Etherification: Treatment with alkyl halides under basic conditions (Williamson ether synthesis) or other alkylating agents produces ethers.

Conversion to Alkyl Halides: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a halogen atom (Cl or Br, respectively).

Table 2: Common Functionalization Reactions of the Primary Hydroxyl Group

Reaction TypeReagent ExampleFunctional Group Formed
EsterificationAcetic AnhydrideAcetate Ester (-OAc)
EtherificationMethyl Iodide, NaHMethyl Ether (-OCH₃)
HalogenationThionyl ChlorideChloride (-Cl)

This table summarizes key synthetic transformations possible at the butanol side chain.

The primary alcohol of the butanol side chain can be selectively oxidized. passmyexams.co.uk

Partial Oxidation: Using mild oxidizing agents like pyridinium chlorochromate (PCC), the primary alcohol can be oxidized to the corresponding aldehyde, yielding 1,3-dioxolane-4-butanal. quora.com

Complete Oxidation: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acid, will fully oxidize the primary alcohol to a carboxylic acid, forming 1,3-dioxolane-4-butanoic acid. passmyexams.co.ukbrainly.com This transformation proceeds via the intermediate aldehyde. brainly.com

Conversely, the butanol moiety is already in a relatively reduced state. Further reduction is not typical for the alcohol itself but refers to the hydrogenolysis of the C-O bond. Under harsh conditions, such as catalytic hydrogenation at high pressure and temperature with catalysts like Raney Nickel, the hydroxyl group can be cleaved to yield the corresponding alkane. askfilo.com

Table 3: Oxidation and Reduction Products of the Butanol Moiety

TransformationReagent(s)Product Functional Group
Partial OxidationPCCAldehyde (-CHO)
Full OxidationKMnO₄, H⁺Carboxylic Acid (-COOH)
HydrogenolysisH₂, Raney Ni (High T/P)Alkane (-CH₃)

This table outlines the possible redox transformations of the terminal alcohol group.

Protective Group Chemistry and Interconversion Strategies

The 1,3-dioxolane functional group is a cornerstone of protecting group chemistry, specifically for 1,2-diols. nih.gov Although it is an integral part of the this compound structure, the principles of its stability and cleavage are central to its manipulation in a synthetic context. The dioxolane ring effectively protects the diol functionality from a wide array of reagents, allowing for selective reactions on other parts of a molecule. organic-chemistry.orgchemistrytalk.org

The key features of the dioxolane group in this context are:

Stability: It is robust towards bases, nucleophiles, organometallic reagents, and most reducing and oxidizing agents that are not strongly acidic. organic-chemistry.org

Cleavage (Deprotection): It is readily removed by treatment with aqueous acid, regenerating the diol. organic-chemistry.orgwikipedia.org

This stability profile allows for the chemical modification of the butanol side chain (e.g., oxidation to the carboxylic acid) without affecting the dioxolane ring, provided non-acidic reagents are used. Conversely, the butanol's hydroxyl group could be protected with an acid-labile group, allowing for chemistry at the dioxolane ring, followed by selective deprotection. This orthogonality is a key strategy in multi-step organic synthesis.

Table 4: Stability of the 1,3-Dioxolane Ring to Common Reagents

Reagent ClassStabilityExample Reagent(s)
Strong BasesStableNaOH, n-BuLi
NucleophilesStableGrignard Reagents
Reducing Agents (Non-acidic)StableLiAlH₄, NaBH₄
Oxidizing Agents (Non-acidic)StablePCC, MnO₂
Aqueous AcidLabileHCl (aq), H₂SO₄ (aq)

This table highlights the differential stability of the dioxolane ring, which is crucial for its role in synthetic strategies.

1,3-Dioxolane as a Protecting Group for Carbonyls in Synthesis

The 1,3-dioxolane group is a widely utilized protecting group for aldehydes and ketones in multi-step organic synthesis. wikipedia.orgnih.gov This strategy prevents the carbonyl group from undergoing unwanted reactions while other parts of the molecule are being modified. wikipedia.org The formation of the 1,3-dioxolane, in a general sense, involves the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. wikipedia.orgorganic-chemistry.org This reaction is reversible and typically driven to completion by removing the water formed during the reaction, often using a Dean-Stark apparatus. organic-chemistry.orglibretexts.org

In the context of this compound, the dioxolane ring protects a carbonyl functionality. This protection is robust against a variety of reagents, including nucleophiles, bases, and many reducing and oxidizing agents. organic-chemistry.org For instance, if a precursor molecule contained both a ketone and an ester, the ketone could be selectively protected as a 1,3-dioxolane. This would allow for the selective reduction of the ester group using a reagent like lithium aluminum hydride, without affecting the ketone. wikipedia.org Subsequent removal of the dioxolane group would then regenerate the ketone. wikipedia.org

The stability of the 1,3-dioxolane protecting group under various conditions is a key aspect of its utility.

Selective Deprotection Methodologies for this compound Derivatives

The removal of the 1,3-dioxolane protecting group, or deprotection, is a critical step in a synthetic sequence to unmask the original carbonyl group. This is typically achieved by acid-catalyzed hydrolysis, which is the reverse of the protection reaction. chemistrysteps.comorganicchemistrytutor.com By using a large excess of water in the presence of an acid catalyst, the equilibrium is shifted towards the carbonyl compound and the diol. chemistrysteps.com

For a molecule like this compound, selective deprotection is crucial, especially if other acid-sensitive functional groups are present. A variety of methods have been developed for the mild and selective cleavage of 1,3-dioxolanes. These methods aim to avoid harsh acidic conditions that could lead to side reactions.

Several catalytic systems have been developed for the efficient deprotection of acetals and ketals under mild conditions.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the formation and cleavage of the 1,3-dioxolane ring is fundamental to its application in synthesis.

Elucidation of Reaction Intermediates

The acid-catalyzed formation of a 1,3-dioxolane from a carbonyl compound and ethylene glycol proceeds through a series of well-defined intermediates. The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by one of the hydroxyl groups of ethylene glycol, forming a hemiacetal intermediate. libretexts.orgyoutube.com

The key steps in the mechanism are:

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the diol: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon.

Proton transfer: A proton is transferred from the newly attached hydroxyl group to the other oxygen of the original carbonyl group.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxonium ion. chemistrysteps.com

Intramolecular cyclization: The second hydroxyl group of the ethylene glycol attacks the carbocation.

Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the neutral 1,3-dioxolane. youtube.com

The hydrolysis (deprotection) of the 1,3-dioxolane follows the reverse of this pathway, starting with the protonation of one of the dioxolane oxygens. chemistrysteps.comlibretexts.org This leads to the ring opening and eventual regeneration of the carbonyl compound and ethylene glycol. The key intermediate in the hydrolysis is the same resonance-stabilized oxonium ion formed during the forward reaction. chemistrysteps.com

Kinetic and Thermodynamic Studies of Transformations

The formation of 1,3-dioxolanes is a reversible process, and its position of equilibrium is governed by thermodynamic factors. The reaction to form the acetal from acetaldehyde and ethanol, a similar process, is exothermic. researchgate.net The removal of water is a common strategy to drive the equilibrium towards the formation of the dioxolane, in accordance with Le Châtelier's principle. organicchemistrytutor.com

Kinetic studies on the hydrolysis of cyclic acetals have revealed several important factors influencing the reaction rate. For instance, ketone-derived 1,3-dioxanes are hydrolyzed faster than aldehyde-derived ones. thieme-connect.de Furthermore, the rate of hydrolysis is influenced by the substitution pattern on the diol portion of the molecule. thieme-connect.de

A detailed kinetic model for the oxidation of 1,3-dioxolane has been developed, providing insights into its combustion chemistry, which involves complex reaction pathways and intermediates. researchgate.net While this is a different type of transformation, it highlights the detailed level of mechanistic understanding that can be achieved for reactions involving the 1,3-dioxolane ring.

Advanced Spectroscopic and Structural Characterization of 1,3 Dioxolane 4 Butanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic compounds. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer a detailed view of the chemical environment, connectivity, and spatial relationships of atoms within the 1,3-Dioxolane-4-butanol molecule.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each unique proton and carbon environment. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms in both the dioxolane ring and the butanol side chain.

¹H NMR Spectroscopy: The proton spectrum is expected to reveal signals for the acetal (B89532) proton at the C2 position, the protons on the C4 and C5 carbons of the dioxolane ring, and the protons of the butanol chain, including the terminal hydroxyl proton. The integration of these signals corresponds to the number of protons in each environment. Spin-spin coupling between adjacent non-equivalent protons results in characteristic splitting patterns (e.g., triplets, quartets, multiplets), which help to establish the sequence of atoms. For instance, the methylene group adjacent to the hydroxyl group (-CH₂OH) in the butanol chain is expected to appear as a triplet, coupled to the neighboring methylene group. The hydroxyl proton often appears as a broad singlet due to chemical exchange, a process that can be confirmed by D₂O exchange experiments. docbrown.info

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display a single peak for each chemically non-equivalent carbon atom. The carbons bonded to oxygen atoms (C2, C4, C5, and the Cα of the butanol chain) are expected to resonate at lower field (higher ppm values) compared to the other aliphatic carbons in the butanol chain. docbrown.info The chemical shifts for the butanol portion are well-established, with the carbon bearing the -OH group (Cα) appearing around 62 ppm and the terminal methyl carbon (Cδ) appearing at approximately 14 ppm. docbrown.infochemicalbook.com The carbons of the 1,3-dioxolane (B20135) ring have characteristic shifts, with the acetal carbon (C2) typically appearing around 95 ppm and the C4/C5 carbons resonating in the 65-75 ppm range. Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
C2 (O-C H₂-O)~4.9Singlet (or AB quartet)~95
C4 (-O-C H-CH₂)~4.1 - 4.3Multiplet~75
C5 (-O-C H₂-C4)~3.7 - 4.0Multiplet~67
Cα (-C H₂-CH₂OH)~3.6Triplet~62
Cβ (-C H₂-Cα)~1.6Multiplet~35
Cγ (-C H₂-Cβ)~1.4Multiplet~19
Cδ (-C H₃)~0.9Triplet~14
OHVariable (e.g., ~2.5)Broad Singlet-

Note: Predicted values are based on data for 1-butanol, 1,3-dioxolane, and related derivatives. Actual values may vary depending on solvent and experimental conditions.

While 1D NMR provides information about individual atoms, 2D NMR experiments are crucial for mapping the connections between them.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY experiment would show a clear correlation pathway along the butanol chain, from the terminal methyl protons (Hδ) to the adjacent methylene protons (Hγ), then to Hβ, and finally to the methylene protons adjacent to the hydroxyl group (Hα). ajmrhs.org Further correlations would be observed between the protons on the C4 and C5 positions of the dioxolane ring and the protons of the side chain attached at C4, confirming the point of attachment.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map correlations between protons and the carbons to which they are directly attached. An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton and carbon chemical shifts predicted in Table 1. ajmrhs.org This technique is invaluable for unambiguously assigning the signals in the often-crowded ¹³C NMR spectrum. For example, it would clearly correlate the proton signal at ~0.9 ppm with the carbon signal at ~14 ppm, confirming their assignment to the terminal methyl group.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its alcohol and cyclic acetal moieties.

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is the most definitive feature of the alcohol's hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. youtube.com

C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (CH₂) and methyl (CH₃) groups of the butanol chain and the dioxolane ring.

C-O Stretch: The spectrum will feature strong C-O stretching bands. The primary alcohol C-O stretch is typically observed in the IR spectrum around 1050 cm⁻¹. youtube.com The C-O-C acetal linkages of the dioxolane ring give rise to several strong, characteristic bands in the 1000-1200 cm⁻¹ region. The symmetric O-C-O stretching mode of the 1,3-dioxolane ring is often observed in the Raman spectrum. researchgate.net

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of bands corresponding to C-C stretching and various bending and rocking vibrations (CH₂, CH₃, O-H). This "fingerprint region" is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H StretchingAlcohol3200 - 3600Strong, BroadWeak
C-H Stretching (sp³)Alkyl, Acetal2850 - 3000StrongStrong
C-O-C Asymmetric StretchingAcetal (Dioxolane)~1150StrongMedium
C-O StretchingPrimary Alcohol~1050StrongMedium
O-C-O Symmetric StretchingAcetal (Dioxolane)~960MediumStrong
O-H BendingAlcohol1350 - 1450Medium, BroadWeak
CH₂/CH₃ BendingAlkyl1375 - 1470MediumMedium

Note: Values are approximate and based on data for 1-butanol and 1,3-dioxolane. youtube.comresearchgate.netnih.gov

The five-membered 1,3-dioxolane ring is not planar and exists in dynamic equilibrium between different conformations, most commonly the "envelope" and "twist" forms. The energy barrier between these conformers is typically low, meaning multiple conformations may coexist at room temperature. tamu.edu

Vibrational spectroscopy can be a sensitive probe of these conformational isomers. The precise frequencies of certain vibrational modes, particularly the ring deformation and C-O-C stretching modes in the fingerprint region, can differ slightly between conformers. High-resolution spectra, especially when recorded at low temperatures to "freeze out" specific conformations, may reveal split peaks or shoulders on bands, where each component corresponds to a different conformer. By comparing experimental spectra with theoretical calculations for different possible geometries, it is possible to gain insight into the predominant conformation of the dioxolane ring and the orientation of the butanol side chain. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers valuable structural clues based on its fragmentation patterns upon ionization. For this compound, electron ionization (EI) would likely induce characteristic fragmentation of both the alcohol chain and the dioxolane ring.

The molecular ion peak (M⁺•) , corresponding to the intact molecule minus one electron, would confirm the molecular weight. However, for primary alcohols, this peak can be weak or absent. libretexts.org

Key fragmentation pathways are expected to include:

Alpha-Cleavage: This is a common fragmentation for both alcohols and ethers. Cleavage of the C-C bond adjacent to the ring oxygen (between C4 and the butanol chain) would be a highly favored pathway, resulting in a stable, resonance-delocalized oxonium ion. The primary fragment would be the loss of the butanol chain, leading to a fragment corresponding to the [C₄H₇O₂]⁺ ion.

Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at M-18. libretexts.org

Side Chain Fragmentation: Cleavage can occur along the butanol chain. A prominent peak at m/z 31, corresponding to [CH₂OH]⁺, is characteristic of primary alcohols. Cleavage of the Cα-Cβ bond would result in the loss of a propyl radical (•C₃H₇), leading to a significant fragment ion.

Ring Fragmentation: The dioxolane ring itself can fragment, for example, through the loss of formaldehyde (B43269) (CH₂O, 30 amu) from the molecular ion.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 146.18 g/mol )

m/z ValueProposed Fragment IonFragmentation Pathway
146[C₇H₁₄O₃]⁺•Molecular Ion (M⁺•)
128[C₇H₁₂O₂]⁺•Loss of H₂O (M-18)
101[C₅H₉O₂]⁺Loss of •C₃H₇ (propyl radical) from side chain
87[C₄H₇O₂]⁺Cleavage of side chain at C4 position
73[C₃H₅O₂]⁺Fragmentation of the dioxolane ring
43[C₃H₇]⁺Propyl cation from side chain
31[CH₃O]⁺ or [CH₂OH]⁺Alpha-cleavage of primary alcohol or ring fragment

Note: The base peak will be determined by the most stable fragment ion formed.

Fragmentation Pathways and High-Resolution Mass Analysis

Electron Ionization (EI) mass spectrometry is a powerful tool for the structural analysis of 1,3-dioxolane derivatives. The fragmentation of these molecules is typically initiated by the ionization of one of the oxygen atoms, leading to a series of characteristic cleavage reactions. While a detailed high-resolution mass analysis of this compound is not extensively documented in dedicated studies, the fragmentation pathways can be inferred from the well-established principles of mass spectrometry and studies of analogous cyclic ethers and acetals. nsf.gov

The molecular ion of this compound (C₇H₁₄O₃), with a molecular weight of 146.18 g/mol , may be of low abundance, which is common for alcohols and ethers. libretexts.org The primary fragmentation routes are expected to involve the cleavage of the dioxolane ring and the butanol side chain.

Key Fragmentation Pathways:

α-Cleavage: The bond adjacent to the oxygen atoms in the dioxolane ring is susceptible to cleavage. This can result in the loss of substituents on the ring or the opening of the ring itself. For instance, cleavage of the C-C bond next to the oxygen can occur. libretexts.org

Ring Opening: The dioxolane ring can undergo cleavage, often initiated by the abstraction of a hydrogen atom, leading to the formation of various fragment ions. In related cyclic ethers, ring-opening can occur via an inductive effect or α-cleavage. nsf.gov

Loss of the Butanol Side Chain: Fragmentation can occur along the butanol side chain, leading to the loss of neutral fragments such as water (H₂O) or ethene (C₂H₄). The loss of water is a common fragmentation pathway for alcohols. libretexts.org

McLafferty Rearrangement: If a carbonyl group is present in a derivative, a McLafferty rearrangement can occur, which involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond. While this compound itself does not have a carbonyl group, this pathway is relevant for its oxidized derivatives.

High-resolution mass spectrometry (HRMS) would enable the determination of the exact mass of the parent ion and its fragments, allowing for the calculation of their elemental compositions. This level of accuracy is crucial for distinguishing between isobaric species and confirming the proposed fragmentation mechanisms.

Table 1: Predicted Prominent Fragment Ions of this compound in EI-MS

m/zPossible Fragment StructureDescription
145[C₇H₁₃O₃]⁺Loss of a hydrogen atom from the molecular ion.
115[C₆H₁₁O₂]⁺Loss of the CH₂OH group from the side chain.
101[C₅H₉O₂]⁺Cleavage of the butanol side chain.
87[C₄H₇O₂]⁺Fragmentation involving the dioxolane ring.
73[C₃H₅O₂]⁺Fragment containing the core dioxolane structure.
43[C₃H₇]⁺ or [C₂H₃O]⁺Common alkyl or acylium ions.

Note: This table is predictive and based on general fragmentation patterns of similar molecules.

Hyphenated Techniques for Mixture Analysis

In many practical applications, this compound and its derivatives are present in complex mixtures, such as reaction products or biological matrices. Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of such samples. jmchemsci.comjmchemsci.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. jmchemsci.comjmchemsci.com this compound and its less polar derivatives are amenable to GC analysis. The sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for each component. This allows for positive identification and quantification. The choice of the GC column, typically a capillary column with a non-polar or mid-polar stationary phase, is crucial for achieving good separation. For chiral derivatives, a chiral column can be employed to separate enantiomers. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS):

For derivatives of this compound that are non-volatile or thermally labile, LC-MS is the technique of choice. In LC-MS, the separation is performed in the liquid phase, typically using a reversed-phase column where a polar mobile phase is used with a non-polar stationary phase. The separated components are then introduced into the mass spectrometer, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are softer ionization techniques that often result in less fragmentation and a more prominent molecular ion peak. LC-MS/MS, which involves tandem mass spectrometry, can be used for further structural elucidation by inducing fragmentation of a selected parent ion.

The combination of retention time data from the chromatography and the mass spectral data from the mass spectrometer provides a high degree of confidence in the identification and quantification of this compound and its derivatives in complex mixtures.

X-ray Crystallography of Solid Derivatives

Crystal Structure Determination and Conformational Analysis

To perform X-ray crystallography, a suitable single crystal of a solid derivative of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to determine the arrangement of atoms within the crystal lattice.

The resulting crystal structure reveals the precise conformation of the molecule in the solid state. For the 1,3-dioxolane ring, the conformation is typically an "envelope" or "twist" form, which minimizes steric strain. The butanol side chain can adopt various conformations depending on the torsion angles around the C-C single bonds. The analysis of these torsion angles provides insight into the preferred spatial arrangement of the atoms, which can be influenced by both intramolecular and intermolecular forces. researchgate.net Conformational analysis from crystallographic data can help in understanding the molecule's reactivity and biological activity. nih.govnih.gov

Intermolecular Interactions in the Solid State

The way molecules pack together in a crystal is determined by a network of intermolecular interactions. For derivatives of this compound, which contain hydroxyl groups and ether oxygens, hydrogen bonding is expected to be a dominant intermolecular force.

Key Intermolecular Interactions:

Hydrogen Bonding: The hydroxyl group of the butanol side chain can act as both a hydrogen bond donor and acceptor. The oxygen atoms of the dioxolane ring can also act as hydrogen bond acceptors. These hydrogen bonds can link molecules together to form chains, sheets, or more complex three-dimensional networks. mdpi.com The analysis of hydrogen-bonding motifs is crucial for understanding the physical properties of the solid, such as melting point and solubility.

Dipole-Dipole Interactions: The polar C-O bonds in the molecule give rise to a molecular dipole moment, leading to dipole-dipole interactions that influence the orientation of molecules within the crystal.

The study of these intermolecular interactions provides a deeper understanding of the supramolecular chemistry of this compound derivatives and is essential for crystal engineering and the design of materials with specific properties.

Applications in Materials Science and Polymer Chemistry Research

1,3-Dioxolane-4-butanol as a Monomer for Polymer Synthesis

The structure of 1,3-dioxolane-based compounds makes them valuable monomers for constructing a variety of polymer architectures. The cyclic acetal (B89532) or ketal functionality is the key to their utility in polymerization reactions.

Ring-Opening Polymerization (ROP) is a primary method for synthesizing polymers from cyclic monomers like dioxolanes. Sustainable monomers, such as 1,3-dioxolane-4-ones (DOX), can be readily prepared from ring-closed α-hydroxy acids and are tolerant of various functional groups. rsc.org The ROP of these monomers yields a wide range of functional poly(α-hydroxy acid)s. rsc.org This process is often driven by the elimination of a small molecule, such as formaldehyde (B43269) or acetone, which provides the thermodynamic impetus for polymerization. rsc.org

The cationic ring-opening polymerization of 1,3-dioxolane (B20135) is a well-studied process that can be initiated by various Lewis acids and organo-aluminum compounds. researchgate.net However, this type of polymerization is often susceptible to side reactions, particularly the formation of cyclic structures within the polymer chains. rsc.orgresearchgate.net Researchers have investigated different mechanistic pathways, such as the Active Monomer mechanism, to reduce this cyclization. rsc.orgresearchgate.net The choice of catalyst and reaction methodology is crucial; for instance, sterically-unencumbered and electronically-neutral salen aluminum catalysts have shown good performance in the ROP of certain dioxolane monomers. rsc.org

To achieve polymers with specific, tailored properties, 1,3-dioxolane-based monomers are frequently copolymerized with other cyclic or vinyl monomers. This approach allows for the creation of materials with a wide spectrum of characteristics, from resilient solids to elastomers. researchgate.netresearchgate.net

For example, dioxolane monomers have been successfully copolymerized with common cyclic esters such as L-lactide, ε-caprolactone, and δ-valerolactone. researchgate.netresearchgate.net The final properties of the resulting network can be finely tuned by adjusting the choice of comonomer and the composition ratio. researchgate.netresearchgate.net In one study, copolymerization of a bis(1,3-dioxolan-4-one) monomer with different cyclic esters produced materials with tensile strengths as high as 46.7 MPa and elongations up to 147%. researchgate.net

Cationic ring-opening copolymerization has also been explored with monomers like styrene, using catalysts such as proton-exchanged montmorillonite (B579905) clay (Maghnite-H+). orientjchem.org The resulting poly(DXL-co-Styrene) copolymers are semi-crystalline, with properties influenced by the catalyst amount. orientjchem.org Similarly, the copolymerization of 1,3-dioxolane (DXL) with L-lactide (LA) using triflic acid as a catalyst has been shown to produce amorphous copolyesters with glass transition temperatures (Tg) ranging from 8 °C to 32 °C, depending on the copolymer composition. rsc.org

A significant advantage of polymers derived from dioxolane monomers is their potential for degradability and chemical recyclability, contributing to a circular materials economy. rsc.orgescholarship.org The acetal and ester linkages incorporated into the polymer backbone are susceptible to hydrolysis, particularly under acidic or basic conditions. rsc.orgrsc.org

Polymers synthesized from 4,4-disubstituted five-membered cyclic ketene hemiacetal ester (CKHE) monomers, a class of dioxolane derivatives, can be degraded in basic conditions at mild temperatures (room temperature to 65 °C). rsc.org The degradation of a homopolymer of 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) generates 2-hydroxyisobutyric acid (HIBA), which can be recovered and used to re-synthesize the original monomer, demonstrating a closed-loop chemical recycling process. rsc.org

Similarly, poly(1,3-dioxolane) (pDXL) has been identified as a chemically recyclable thermoplastic. escholarship.orgcornell.edunsf.gov High-molecular-weight pDXL can be efficiently depolymerized back to its dioxolane monomer using an acid catalyst. cornell.edu This process is so effective that a 93-96% recovery of the pure monomer can be achieved, even from complex mixtures with other common plastics like polyethylene terephthalate and polystyrene. escholarship.orgcornell.edunsf.gov This highlights the potential of dioxolane-based polymers as sustainable alternatives to conventional, non-recyclable plastics. escholarship.orgnsf.gov

Functional Polymer Design and Development

The versatility of the 1,3-dioxolane structure allows for its incorporation into various polymer systems, enabling the design and development of functional materials. The presence of reactive groups, such as the hydroxyl group in this compound, provides a handle for integrating these monomers into different polymer backbones.

Dioxolane derivatives are effective monomers for the synthesis of aliphatic polyesters. mdpi.com Specifically, 1,3-dioxolan-4-ones can undergo ring-opening polymerization to form polyesters, and this process can be performed under solvent-free conditions using organocatalysts like p-toluenesulfonic acid. mdpi.com Bifunctional monomers, such as bis(1,3-dioxolan-4-one) derived from L-(+)-tartaric acid, can be copolymerized with various diols (e.g., 1,4-butanediol) to create cross-linked polyesters. rsc.org

In the context of polyurethanes, a compound like this compound, which contains a primary alcohol group, can serve as a chain extender or as a building block for polyester or polyether polyols. Polyurethane synthesis involves the reaction of diisocyanates with polyols and chain extenders (which are typically diols). uctm.edunih.gov The butanol functionality provides the necessary hydroxyl groups to react with isocyanate groups, thereby incorporating the dioxolane structure into the polyurethane backbone. This allows for the potential introduction of degradable acetal linkages into otherwise stable polyurethane networks.

Specially designed dioxolane monomers can act as effective cross-linking agents to create three-dimensional polymer networks, transforming flexible materials into durable thermosets. polysciences.com A key example is the use of a novel bis(1,3-dioxolan-4-one) monomer derived from naturally occurring L-(+)-tartaric acid. researchgate.netresearchgate.net This bio-derived compound can be used as a cross-linker and copolymerized in situ with common cyclic esters to produce cross-linked, degradable polymers. researchgate.netresearchgate.net

The resulting cross-linked polymer networks exhibit properties that can rival commercial thermosets. researchgate.net Furthermore, these materials can be designed for end-of-life reprocessing or degradation. researchgate.net The cross-linked polyesters can undergo hydrolytic degradation under mild basic conditions or can be chemically depolymerized back to their constituent monomers using a transesterification catalyst. rsc.orgresearchgate.net This research demonstrates the potential of multifunctional dioxolane monomers to create high-performance, sustainable thermosets with tunable properties and defined end-of-life pathways. researchgate.neteuropean-coatings.com

Research Findings on Dioxolane-Based Polymers

Synthesis of Specialty Chemicals and Advanced Materials

The 1,3-dioxolane ring structure is a versatile component in organic synthesis, serving as a crucial intermediate and a protecting group for aldehydes, ketones, and 1,2-diols. silverfernchemical.comnih.gov This functionality makes it valuable in the production of complex molecules, including pharmaceuticals and agrochemicals. silverfernchemical.comnih.gov The stability of the cyclic acetal structure allows for selective reactions at other parts of a molecule. silverfernchemical.com

In the realm of advanced materials, 1,3-dioxolane derivatives are employed as comonomers to create functional polymers. For instance, 1,3-dioxolan-4-one (DOX) chemistry is utilized in the synthesis of copolymers based on poly(lactic acid) (PLA). acs.org Researchers have successfully synthesized DOX monomers carrying naturally occurring compounds like carvacrol, which are then copolymerized with L-lactide to produce new functional materials. acs.org

Furthermore, specific processes have been developed for the synthesis of related specialty chemicals. A notable example is the preparation of 1,3-dioxolane-4-methanol (B150769) compounds. This process involves the acetalization of a 3-halogeno-1,2-propanediol, followed by esterification or etherification, and a final step of hydrolysis or hydrogenolysis to yield the target compound with high purity. google.com Such synthetic routes highlight the role of the dioxolane framework as a building block for more complex chemical structures.

Membrane Science and Gas Separation Applications

Design of Poly(1,3-dioxolane) Based Membranes for Gas Transport

Poly(1,3-dioxolane) (PDXL) has emerged as a promising polymer for membranes designed for carbon dioxide (CO₂) separation from flue gas and natural gas mixtures. membranejournal.or.krkoreascience.krbwise.kr The key feature of PDXL is its high ether oxygen content, with an oxygen-to-carbon (O/C) ratio of 0.67, which is higher than that of polyethylene oxide (PEO) (O/C ratio: 0.5). membranejournal.or.krkoreascience.kr This high density of polar ether groups creates a strong affinity for CO₂, leading to excellent CO₂ solubility selectivity over non-polar gases such as nitrogen (N₂), hydrogen (H₂), and methane (CH₄). koreascience.krbwise.krresearchgate.net

A primary challenge in the design of PDXL-based membranes is that the polar nature of the polymer promotes efficient chain packing and crystallization. bwise.krresearchgate.net This crystallinity significantly reduces the fractional free volume (FFV) of the membrane, thereby lowering its gas permeability. acs.org To overcome this limitation, research has focused on synthesizing amorphous PDXL-based polymers. One effective strategy is the creation of hyperbranched polymer structures. This is achieved through the ring-opening of 1,3-dioxolane (DXL) to form poly(1,3-dioxolane) acrylate (DXLAn), followed by photopolymerization. acs.org This approach prevents crystallization and enhances gas transport properties.

Correlation between Polymer Structure and Separation Performance

The separation performance of poly(1,3-dioxolane)-based membranes is directly correlated with their molecular structure. The high ether oxygen content is the primary driver for high CO₂/N₂ and CO₂/CH₄ solubility selectivity. membranejournal.or.kracs.org However, to achieve high permeability, the polymer architecture must be controlled to maintain an amorphous morphology. acs.org

Studies on hyperbranched poly(1,3-dioxolane) acrylate (PDXLAn) polymers have systematically varied the length of the DXL repeating unit (n), or branch length, to investigate its effect on gas transport properties. koreascience.kracs.org Research has shown that gas permeability generally increases with the branch length up to an optimal value. koreascience.kr For example, the PDXLA8 membrane, with a branch length of eight DXL units, demonstrates a superior combination of CO₂ permeability and selectivity. koreascience.kracs.org At 35 °C, PDXLA8 exhibits a CO₂ permeability of 220 Barrer and a CO₂/N₂ selectivity of 56, a performance that surpasses the 2008 Robeson upper bound for this gas pair. acs.org This highlights how tuning the polymer's hyperbranched structure is an effective method for creating highly polar yet amorphous polymers with attractive gas separation capabilities. acs.org

Table 1. Gas Separation Performance of Hyperbranched PDXLAn Membranes at 35°C
PolymerCO₂ Permeability (Barrer)CO₂/N₂ SelectivityCO₂/CH₄ Selectivity
PDXLA82205622
Data sourced from studies on hyperbranched poly(1,3-dioxolane) acrylate membranes.[ koreascience.kr(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGfJQAcYI6__h3wPSuQbqYGmMNc-aSvsITndbQV63Dz6s8885rgTJ9CdpYB8ktX1J4Iwf9Hc1-0GswPpQPlZvvcJk8E6VRiet0MlkLxqAkdqp0Wg_0i4e08G94i9kdJNSSr0efjPVV0X8XQFWXPtf-6UPw%3D)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECKe0R6VE6Dvgbf6DNb0EwM8xkiAHq7sXEzF0LnX-PLhHF4SvaumMsOD42viEBaBiOt-_CLjSwWqcaAw5ntk8WtkQ_m2T9CgpAJGIyhrcXJM4vEAIFkg7dFnawtOsRGRyJg6Az9mf8Ddc32x4oQ3RiWId-IA%3D%3D)] 1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹.

Solvent Properties and Mixtures Research

Phase Equilibrium Studies of this compound Mixtures

The study of phase equilibria is essential for understanding the behavior of chemical mixtures in various industrial processes. Research on mixtures containing 1,3-dioxolane, a structural parent to this compound, has provided significant insights into their intermolecular interactions. Isobaric vapor-liquid equilibrium (VLE) data have been determined for binary systems of 1,3-dioxolane with isomeric butanols, such as 2-methyl-1-propanol and 2-methyl-2-propanol, at different pressures. researchgate.net These studies reveal strong interactions between the component molecules, including the self-association of alcohol molecules via hydrogen bonding, dipole-dipole interactions between dioxolane molecules, and the formation of hydrogen bonds between the alcohol and dioxolane species. researchgate.net

In addition to VLE, liquid-liquid equilibrium (LLE) has also been investigated. For example, ternary systems containing 1,3-dioxolane, water, and a biological buffer like 4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid sodium (HEPES-Na) have been shown to induce liquid-liquid phase splitting under ambient conditions. researchgate.net The phase diagrams for these systems have been experimentally determined, providing crucial data for separation processes. researchgate.net

Thermodynamic Properties of Binary and Ternary Systems

The thermodynamic properties of mixtures containing 1,3-dioxolane offer a deeper understanding of the nature and strength of molecular interactions. sciencejournal.re Experimental measurements of density, sound velocity, and viscosity for binary liquid mixtures of 1,3-dioxolane with various long-chain alkanols (from pentanol to decanol) have been used to calculate excess thermodynamic properties. sciencejournal.re

Key properties investigated include excess molar volume (Vₘᴱ), excess adiabatic compressibility (βₐₔᴱ), and excess viscosity (ηᴱ). sciencejournal.re The sign and magnitude of these excess properties are indicative of the dominant intermolecular forces. For instance, negative values for excess properties in 1,3-dioxolane and alkanol mixtures suggest that interactions between the unlike molecules, such as the formation of intermolecular hydrogen bonds between the ether oxygen of dioxolane and the hydroxyl group of the alcohol, are stronger than the interactions in the pure components. scirea.org Conversely, positive values for excess molar enthalpies (Hₘᴱ), as observed in mixtures with isomeric butanols, indicate that the energy required to break the hydrogen bonds within the pure alcohol is greater than the energy released from the new interactions formed with 1,3-dioxolane. researchgate.net These data are critical for modeling and designing chemical processes involving these solvent systems.

Table 2. Investigated Thermodynamic Properties of 1,3-Dioxolane Mixtures
Mixture TypeComponentsProperties Studied
Binary1,3-Dioxolane + Alkanols (C5-C10)Excess Molar Volume (Vₘᴱ), Excess Adiabatic Compressibility (βₐₔᴱ), Excess Viscosity (ηᴱ)
Binary1,3-Dioxolane + Isomeric ButanolsVapor-Liquid Equilibrium (VLE), Excess Molar Enthalpy (Hₘᴱ)
Ternary1,3-Dioxolane + Water + HEPES-NaLiquid-Liquid Equilibrium (LLE), Phase Diagrams
This table summarizes various studies on the thermodynamic and phase equilibrium properties of mixtures containing 1,3-dioxolane.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHaWXZ8WUlvpKsrc7Iailcb_qR6VdPwE3JJxdAZoOv0J8-lbB2308Yr1iiMTLn9zYaHaQmn7354kMrULTazFvojNrskSVyCgIhPtXbuvdMOoFfuG_WhxnZvYJsKI1ImcrhYyjOCKOcVFSu8SSuSdC9voTnKf88CyIJpl4DS5jgEeSUxT2kbl-tYb1osB8DucnFBhmBWpsgqrqBKJkwVvAuq32FYCdUyWSdTiSI8P1spzylghyOeStOsCz-yjB7xx4wpRd7Jix1EEywbckOsH_yg3BUgsu5rdqc9TDhfhOWWYx94toYMMWNWiLMBXT7_27OeQJ3bzpWUEQ%3D%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHiHku8nI29crJSO3_VxXLC9HWIcZv8wmD0GqbdOWsvvGS2p11DbgZv92Cvd7XMMo5oCyk3LDdGOw4OujIMu19p_KQ99WPzT88tyxkRuHTDi4z-PYssLfw4wdf1TMh2ijdS8FnisQbdfi-_xlOM2NP0GoPWhUBEXzvEamNf-wIoyzMWITPWRd_TrGiUbNuGKY2K_s0CtuWzFQq5HBFRFsJaU9lFC6ZGiJjnCTQP3QBLDSiVie2oGcD9MDs%3D)][ sciencejournal.re(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXjRXroYTADh8h5LVZCZXEtzuo-UHkRGeuxZq2v7KbGwyj8xGS9jb-yyxNxweuITI-TNlY3jqjPfjO5Z_rm_nYx0rVjyoV-Mw3dym_Zt54t7iejWAQkxDtR3m-Z3xtiZosKde4F0hKA13lg_Vvx-nN9F-GLf5xonfqBYBxRZZi0AYmMbWYEezylnTQjLc%3D)][ scirea.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGayIDBLpReu89dYGGbHKulkVN4jBWFleZzmhB3G1NGHShnPv-dwgPCoTXnnMGWlrHDfGhEHJb2O6izuUJgZserxiTe-v_P7eueQNnTob_XqUoLEYuTqcTyFySYxxzPIe7S830n)]

Role as a Solvent in Chemical Processes and Formulations

This compound, a derivative of 1,3-dioxolane, is recognized for its versatile role as a solvent in a variety of chemical processes and formulations within materials science and polymer chemistry. The fundamental solvent characteristics are derived from the heterocyclic acetal structure of the 1,3-dioxolane ring. This structure imparts a unique combination of properties, including the ability to dissolve a wide range of organic compounds, miscibility with both water and common organic solvents, and a desirable evaporation profile for many applications.

The presence of the butanol group at the 4-position of the dioxolane ring is anticipated to influence its physical and solvent properties, such as increasing the boiling point and modifying its polarity and hydrogen bonding capabilities compared to the parent 1,3-dioxolane. While specific research on this compound as a solvent is not extensively detailed in publicly available literature, its solvent behavior can be largely inferred from the well-documented properties of 1,3-dioxolane and its derivatives.

General Solvent Properties and Applications

1,3-Dioxolane and its derivatives are characterized by their excellent solvency for a broad spectrum of materials, including polymers, resins, and other organic compounds. silverfernchemical.com This makes them valuable in formulations for coatings, adhesives, and inks, where they contribute to improved product performance and consistency. silverfernchemical.com The low viscosity and high solvency of these compounds are particularly beneficial in industrial applications. silverfernchemical.com

Key attributes of 1,3-dioxolane-based solvents include:

High Solvency Power: Capable of dissolving a wide array of polymers and resins. silverfernchemical.comicspecialties.com

Miscibility: Fully miscible with water and a range of organic solvents. silverfernchemical.comicspecialties.com

Good Wetting Properties: Facilitates the spreading of formulations on various surfaces. icspecialties.com

Moderate Evaporation Rate: Allows for controlled drying times in applications like coatings and adhesives. icspecialties.com

These solvents find utility in numerous industrial processes, such as in the formulation of paint strippers, adhesive removers, and cleaners for resins. icspecialties.com They are also employed as a reaction medium in various chemical syntheses. slchemtech.com

Research Findings on Dioxolane-Based Solvents

Research into 1,3-dioxolane and its derivatives has highlighted their potential as "green solvents" due to their favorable environmental and performance characteristics. sigmaaldrich.com For instance, 1,3-dioxolane has been successfully used as a solvent for the extraction of biodegradable polymers like poly(3-hydroxybutyrate) (PHB) from biomass. sigmaaldrich.com It has also been utilized to create stable dispersions of multiwalled carbon nanotubes (MWCNTs), which are important for the development of advanced materials. sigmaaldrich.com

In polymer chemistry, 1,3-dioxolane serves as a solvent in polymerization reactions. It has been used in the cationic copolymerization of 1,3,5-trioxane to synthesize polyoxymethylene copolymers. sigmaaldrich.com Furthermore, derivatives of 1,3-dioxolane, specifically 1,3-dioxolan-4-ones, have been investigated as bio-based reaction media, showing promise as replacements for conventional polar aprotic solvents. rsc.org

The table below summarizes some of the key physical and solvent properties of the parent compound, 1,3-dioxolane, which provide a basis for understanding the expected properties of this compound.

PropertyValue for 1,3-DioxolaneReference
Molecular Formula C₃H₆O₂ chemknock.com
Molar Mass 74.08 g/mol wikipedia.org
Boiling Point 75-76 °C sigmaaldrich.com
Melting Point -95 °C sigmaaldrich.com
Density 1.06 g/mL at 25 °C sigmaaldrich.com
Vapor Pressure 70 mmHg at 20 °C sigmaaldrich.com
Solubility in Water Miscible silverfernchemical.comchemknock.com
Appearance Colorless liquid silverfernchemical.com

Based on a comprehensive search for scientific literature, there is a notable lack of specific computational and theoretical studies focused solely on the chemical compound This compound .

The available research data primarily pertains to related but structurally distinct molecules, such as the parent compound 1,3-dioxolane, various 1,3-dioxolan-4-one derivatives, and glycerol (B35011) acetals like solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol). While these studies provide insights into the computational analysis of the dioxolane ring system in general, the specific electronic and structural effects of the 4-butanol substituent have not been detailed in the retrieved scientific literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for "this compound" without resorting to extrapolation from other compounds, which would violate the core requirement of focusing solely on the specified molecule.

Detailed computational data required for the specified sections, including:

Quantum Chemical Calculations: Specific molecular orbital energies (HOMO/LUMO), reactivity predictions, conformational analyses, and energetic landscapes for this compound.

Reaction Mechanism Elucidation: Transition state analyses, reaction barrier calculations, and studies on solvation effects for reactions involving this compound.

Molecular Dynamics Simulations: Simulations of the dynamic behavior of this compound.

...were not found in the performed searches. Constructing the requested article would necessitate fabricating data, which is contrary to the principles of scientific accuracy.

Computational and Theoretical Studies on 1,3 Dioxolane 4 Butanol

Molecular Dynamics Simulations

Intermolecular Interactions in Solution and Condensed Phases

Molecular dynamics (MD) simulations and quantum mechanical calculations are employed to study the complex network of intermolecular forces that govern the properties of 1,3-Dioxolane-4-butanol in liquid states. The molecule's structure, featuring a polar dioxolane ring and a hydroxyl-terminated butanol side chain, allows for a variety of interactions.

The primary interactions involving the this compound molecule are:

Hydrogen Bonding: The terminal hydroxyl (-OH) group on the butanol side chain is a potent hydrogen bond donor and acceptor. This leads to strong, directional interactions with other molecules, including self-association into dimers and larger clusters, and with protic solvents.

Dipole-Dipole Interactions: The two ether oxygen atoms in the 1,3-dioxolane (B20135) ring create a significant dipole moment, leading to dipole-dipole interactions with other polar molecules.

Molecular dynamics simulations on related molecules, such as 1,3-butanediol in aqueous binary solvents, reveal that the nature of the solvent significantly influences intermolecular and intramolecular hydrogen bonding. acs.org In solvents like acetonitrile, intramolecular hydrogen bonding within the diol is favored at high solvent concentrations. acs.org Similarly, for this compound, the solvent environment is expected to mediate the competition between self-association (dimerization) and solvation.

Theoretical studies on the parent 1,3-dioxolane molecule further inform our understanding. A detailed kinetic model has been developed to predict its oxidation, highlighting the reactivity of the cyclic ether structure. acs.org Computational studies on conformers of related cyclic ethers like 1,3-dioxane have been performed using ab initio molecular orbital theory and density functional theory (DFT) to determine stable conformations and energy differences. researchgate.net These approaches can be applied to this compound to understand how the butanol substituent affects the puckering and conformational preferences of the dioxolane ring.

Table 1: Key Intermolecular Interactions Involving this compound
Interaction TypeParticipating Molecular FeatureRelative StrengthSignificance
Hydrogen BondingTerminal -OH group of butanol side chainStrongGoverns self-association, solubility in protic solvents, and viscosity.
Dipole-DipoleEther oxygens in the dioxolane ringModerateContributes to cohesion and interaction with other polar molecules.
Van der Waals (Dispersion)Entire molecule (hydrocarbon backbone)WeakProvides background cohesive energy.

Polymer Dynamics and Network Formation Simulations

Molecular dynamics (MD) is a principal technique for simulating the behavior of polymeric systems at the atomic level. researchgate.net For polymers derived from this compound, MD simulations can elucidate chain dynamics, morphology, and the process of network formation. These simulations solve the classical equations of motion for a system of atoms, providing trajectories that reveal how the polymer chains move, entangle, and organize over time. researchgate.netresearchgate.net

Simulations of poly(1,3-dioxolane) (pDXL), the polymer formed from the parent monomer, serve as a foundational model. Recent research has focused on understanding the relaxation dynamics of entangled linear polymer melts through long-time MD simulations. arxiv.org These studies examine properties like mean-squared displacement and the shear stress relaxation modulus to test theoretical frameworks such as the tube model, which describes polymer movement in terms of reptation, contour length fluctuation, and constraint release. arxiv.org Such simulations are crucial for predicting the viscoelastic properties of dioxolane-based polymers.

When this compound is incorporated into a polymer network, the butanol side chain can act as a reactive site for cross-linking. Simulating this process involves modeling the covalent bond formation between polymer chains. This can be achieved through reactive force fields or multi-scale modeling approaches. These simulations provide insights into the evolution of the network structure, the distribution of cross-link densities, and the resulting mechanical properties of the thermoset material. The ultimate goal is to connect the monomer chemistry to the macroscopic performance of the final polymer network.

Table 2: Simulation Parameters for a Generic Polymer Melt MD Study
ParameterTypical Value/MethodPurpose
Force FieldCHARMM, CVFF, or similarDefines the potential energy and forces between atoms. researchgate.net
EnsembleNPT (constant Number of particles, Pressure, Temperature)Simulates realistic laboratory conditions.
Time Step1-2 femtoseconds (fs)The interval for integrating the equations of motion.
Simulation TimeNanoseconds (ns) to microseconds (µs)Determines the timescale of dynamic processes that can be observed.
System SizeThousands to millions of atomsEnsures the system is large enough to capture collective phenomena like entanglement.

Structure-Property Relationship Modeling

A central goal of materials science is to understand and predict how a molecule's chemical structure dictates the macroscopic properties of a material. fiveable.me For polymers based on this compound, this involves linking the monomer's features—such as the flexible dioxolane ring and the reactive hydroxyl group—to the performance of the resulting polymer.

Predictive Models for Polymer Performance

Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning-based approaches used to predict material properties directly from their chemical structure. kean.edu These data-driven models have become powerful tools for accelerating materials discovery by overcoming the time and expense of purely experimental trial-and-error processes. iastate.edu

For dioxolane-based polymers, a QSPR model would begin by generating a set of molecular descriptors for the this compound monomer and the resulting polymer repeat unit. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D shape of the molecule.

Quantum Chemical: Including properties like orbital energies and partial charges.

Physical: Such as molecular weight or logP.

These descriptors are then used as input features to train a machine learning algorithm (e.g., multiple linear regression, support vector machines, or neural networks) against a dataset of experimentally measured polymer properties. utexas.edu Properties of interest could include glass transition temperature (Tg), tensile strength, modulus, and thermal stability. A successful QSPR model can then be used to screen new, hypothetical dioxolane derivatives to identify candidates with desired performance characteristics before they are synthesized. kean.edu

Design Principles for Novel Dioxolane-based Materials

The insights gained from computational studies and structure-property modeling lead to a set of design principles for creating new materials based on this compound. nih.gov The rational design of materials involves a systematic process of defining target properties and then engineering the molecular composition and structure to achieve them. fiveable.meescholarship.org

Key design principles for dioxolane-based materials include:

Tuning Flexibility and Rigidity: The inherent flexibility of the poly(dioxolane) backbone can be modified by incorporating co-monomers. Introducing rigid aromatic units could enhance thermal stability and mechanical strength, while longer, flexible co-monomers could create softer, more elastomeric materials.

Engineering Intermolecular Forces: The presence of both hydrogen-bonding capabilities (from the -OH group) and polar ether groups allows for the deliberate engineering of intermolecular forces. For example, designing copolymers that maximize hydrogen bond density can lead to materials with enhanced toughness and adhesion, as these bonds can act as sacrificial links to dissipate energy. nih.govmdpi.com

Optimizing Morphology: Polymer dynamics simulations can help predict how changes in chemical structure will affect the phase behavior and morphology of multi-component polymer systems. mdpi.com This is critical for designing materials like polymer blends or block copolymers where the micro- or nanostructure dictates the final properties.

By integrating these computational and theoretical approaches, researchers can move beyond Edisonian trial-and-error and toward a more predictive and efficient paradigm of materials design. nih.gov

Environmental Fate and Biodegradation Research if Applicable to the Compound Itself

Biodegradation Pathways and Microbial Degradation Studies

Specific microbial degradation pathways for 1,3-Dioxolane-4-butanol have not been documented in the available research. Generally, the biodegradation of complex organic molecules involves microbial enzymes that catalyze reactions such as oxidation, hydrolysis, and cleavage of chemical bonds. For a compound like this compound, potential biodegradation might involve the breakdown of the dioxolane ring and the oxidation of the butanol side chain. However, without specific studies, this remains speculative.

Environmental Impact and Persistence Research

Direct research on the environmental impact and persistence of this compound is limited. However, the U.S. Environmental Protection Agency (EPA) has evaluated a structurally similar compound, this compound, 2-ethenyl-. govinfo.govgovinfo.gov In a Premanufacture Notice (PMN P-08-24), the EPA expressed concerns that this related substance may be a persistent, bioaccumulative, and toxic (PBT) chemical. govinfo.gov

The EPA's assessment of this compound, 2-ethenyl- provides some insight into the potential environmental profile of similar dioxolane butanol structures.

EPA Assessment of a Structurally Similar Compound: this compound, 2-ethenyl-
ParameterEPA Estimate/ConcernSource
PersistenceEstimated to persist in the environment for more than six months. govinfo.gov
Bioaccumulation FactorEstimated to be greater than or equal to 1,000. govinfo.gov
Aquatic ToxicityPredicted toxicity to aquatic organisms based on data from analogous haloalkanes. govinfo.gov

It is crucial to note that these findings are for a related but distinct chemical and may not be directly applicable to this compound.

Strategies for Sustainable Synthesis and Application

The sustainable synthesis of this compound would likely involve the use of bio-based feedstocks. This compound is a glycerol (B35011) derivative, and glycerol is a major byproduct of biodiesel production. rsc.org The use of crude glycerol from the biodiesel industry to produce value-added chemicals is a key strategy in improving the economic and environmental sustainability of biorefineries. rsc.orgrsc.org

The synthesis of 1,3-dioxolane (B20135) derivatives often involves the reaction of glycerol with aldehydes or ketones. researchgate.netcore.ac.ukrsc.org A sustainable route to this compound could therefore involve the use of glycerol derived from renewable resources. The environmental impact of glycerol manufacturing itself is a consideration, with concerns related to water use, waste generation, and carbon emissions, particularly when feedstocks like palm oil lead to deforestation. diplomatacomercial.comdiplomatacomercial.com Therefore, sourcing glycerol from waste streams or sustainably managed crops is essential for a truly "green" synthesis process. diplomatacomercial.com

The application of 1,3-dioxolane derivatives as bio-based solvents is an area of active research, aiming to replace more hazardous conventional solvents. researchgate.netcore.ac.ukrsc.org Their utility is assessed based on factors like solvency power and stability. researchgate.netcore.ac.ukrsc.org For instance, the stability of glycerol acetals and ketals to hydrolysis is a key property, with acetals generally being more stable than ketals in acidic conditions. researchgate.netcore.ac.ukrsc.org

Future Directions in 1,3 Dioxolane 4 Butanol Research

Emerging Synthetic Methodologies

The synthesis of 1,3-dioxolane (B20135) derivatives typically involves the acetalization of a diol with an aldehyde or ketone. In the case of 1,3-Dioxolane-4-butanol, this would traditionally involve the reaction of glycerol (B35011) with butyraldehyde. Future research into the synthesis of this compound is likely to focus on improving efficiency, sustainability, and stereoselectivity.

Emerging synthetic strategies are moving towards greener and more efficient catalytic systems. While traditional methods often rely on homogeneous acid catalysts, future methodologies will likely explore the use of solid acid catalysts, such as ion-exchange resins and zeolites. These catalysts offer advantages in terms of ease of separation, reusability, and reduced environmental impact. For instance, studies on the acetalization of glycerol with n-butyraldehyde have explored the use of acidic ion exchange resins, which could be further optimized for the synthesis of this compound. ehu.eusehu.eusresearchgate.net

Furthermore, the development of stereoselective synthesis methods will be a critical area of future research. The chiral centers in this compound mean that different stereoisomers will likely exhibit distinct biological activities and material properties. Future synthetic methodologies may employ chiral catalysts or biocatalytic approaches to selectively produce specific enantiomers or diastereomers of the compound.

Below is a table summarizing potential emerging synthetic methodologies for this compound.

MethodologyCatalyst TypePotential AdvantagesResearch Focus
Heterogeneous Catalysis Solid Acids (e.g., zeolites, ion-exchange resins)Catalyst recyclability, reduced waste, improved product purificationCatalyst design for high selectivity and activity.
Biocatalysis Enzymes (e.g., lipases)High stereoselectivity, mild reaction conditions, environmentally friendlyEnzyme screening and engineering for specific substrate acceptance and product formation.
Flow Chemistry Continuous flow reactorsPrecise control over reaction parameters, enhanced safety, scalabilityOptimization of reaction conditions in microreactors for high-throughput synthesis.
Mechanochemistry Ball millingSolvent-free or reduced solvent conditions, access to novel reaction pathwaysInvestigation of reaction kinetics and mechanisms under mechanical activation.

Novel Applications in Advanced Functional Materials

The bifunctional nature of this compound, possessing both a protected diol and a reactive hydroxyl group, makes it a promising building block for advanced functional materials.

One of the most promising areas for future application is in the development of novel polymers. The hydroxyl group of this compound can serve as an initiation site for ring-opening polymerization of cyclic esters or ethers, leading to the formation of biodegradable polyesters and polyethers with pendant 1,3-dioxolane groups. These pendant groups could be later hydrolyzed to reveal diol functionalities, allowing for post-polymerization modification and the creation of cross-linked or functionalized materials. Such polymers could find applications in biomedical fields, for example, as drug delivery vehicles or scaffolds for tissue engineering. The 1,3-dioxolane ring is a known motif in various biologically active molecules. nih.govnih.govsemanticscholar.orgresearchgate.netresearchgate.net

Another potential application lies in the formulation of novel surfactants and emulsifiers. The combination of the hydrophilic hydroxyl group and the more hydrophobic dioxolane ring with its butyl substituent could impart amphiphilic properties to the molecule. By modifying the butanol chain, a range of surfactants with tunable properties could be designed for applications in cosmetics, food science, and industrial processes.

The table below outlines potential novel applications for this compound in advanced functional materials.

Application AreaMaterial TypeKey PropertiesPotential Use
Polymer Chemistry Biodegradable polymersBiocompatibility, tunable degradation rates, functionalizable side chainsDrug delivery systems, tissue engineering scaffolds, sustainable plastics.
Surfactant Technology Bio-based non-ionic surfactantsAmphiphilicity, low toxicity, biodegradabilityEmulsifiers in food and cosmetics, detergents, dispersing agents.
Coatings and Adhesives Cross-linkable resinsAdhesion, chemical resistance, tunable mechanical propertiesProtective coatings, bio-adhesives, functional inks.
Green Solvents Dioxolane-based solventsLow toxicity, high solvency for polar and non-polar substancesReplacement for conventional volatile organic compounds (VOCs). silverfernchemical.com

Interdisciplinary Research Opportunities

The unique structure of this compound opens up avenues for collaborative research across various scientific disciplines.

In the field of medicinal chemistry , the 1,3-dioxolane moiety is present in numerous pharmacologically active compounds. chemicalbook.com Research could be directed towards synthesizing derivatives of this compound and evaluating their biological activity. For instance, esterification of the butanol hydroxyl group could lead to new compounds with potential antimicrobial or anticancer properties. nih.govnih.gov This would involve collaboration between synthetic organic chemists and pharmacologists.

In materials science , the ability of the 1,3-dioxolane ring to act as a protecting group that can be cleaved under acidic conditions presents opportunities for the design of "smart" materials. wikipedia.org For example, polymers incorporating this compound could be designed to degrade or release an active substance in response to a pH change. This could be explored in collaboration with materials scientists and engineers for applications in controlled-release systems or self-healing materials.

Furthermore, in the context of sustainable chemistry , this compound can be derived from renewable resources like glycerol (a byproduct of biodiesel production) and butyraldehyde (which can be produced from biomass). researchgate.net Research focused on optimizing the green synthesis of this compound and exploring its use as a bio-based platform chemical would be a fruitful area for interdisciplinary collaboration between chemists, chemical engineers, and biotechnologists.

The following table highlights potential interdisciplinary research opportunities involving this compound.

Interdisciplinary FieldResearch FocusPotential Collaborators
Medicinal Chemistry & Pharmacology Synthesis and biological evaluation of novel derivativesSynthetic Chemists, Pharmacologists, Biologists
Materials Science & Engineering Development of stimuli-responsive polymers and materialsPolymer Chemists, Materials Scientists, Biomedical Engineers
Sustainable Chemistry & Biotechnology Green synthesis from renewable feedstocks and application as a platform chemicalOrganic Chemists, Chemical Engineers, Biotechnologists
Colloid & Interface Science Investigation of self-assembly and surfactant propertiesPhysical Chemists, Chemical Engineers

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1,3-Dioxolane-4-butanol derivatives in laboratory settings?

  • Methodological Answer : Focus on solvent selection, reaction temperature, and catalyst efficiency. For example, highlights the use of dioxane-water mixtures and palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) in cross-coupling reactions to achieve high yields (e.g., 81% for analogous dioxolane derivatives). Ensure purity via column chromatography and validate outcomes using NMR and mass spectrometry .
  • Safety Note : Follow protocols for handling hazardous reagents (e.g., boronic acids) and waste disposal, as outlined in and (e.g., segregated waste storage and PPE requirements) .

Q. How can researchers safely handle this compound in experimental workflows?

  • Methodological Answer : Adopt safety measures from and , including:

  • Use of PPE (gloves, masks, protective eyewear).
  • Avoidance of skin contact and inhalation.
  • Collaboration with certified waste management services for solvent/byproduct disposal .
    • Experimental Design : Incorporate fume hoods and real-time air quality monitoring to mitigate exposure risks.

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Combine spectroscopic methods:

  • NMR (¹H/¹³C) for structural elucidation.
  • FT-IR to confirm functional groups (e.g., hydroxyl, dioxolane rings).
  • Mass spectrometry (ESI/HRMS) for molecular weight validation.
    • Data Cross-Validation : Reference databases like NIST Chemistry WebBook ( ) to compare spectral data and ensure accuracy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the functional efficacy of this compound derivatives?

  • Methodological Answer : Systematically modify substituents (e.g., alkyl/aryl groups) and evaluate impacts on bioactivity. emphasizes SAR frameworks for derivatives, suggesting:

  • In vitro assays (e.g., antibacterial activity tests).
  • Computational modeling (e.g., docking studies to predict binding affinity).
    • Data Interpretation : Use regression analysis to correlate structural changes with activity trends .

Q. What strategies resolve contradictions in experimental data for this compound reactivity under varying conditions?

  • Methodological Answer : Apply triangulation ( ):

  • Replicate experiments with controlled variables (e.g., pH, temperature).
  • Cross-validate using multiple analytical techniques (e.g., HPLC vs. GC-MS).
  • Compare findings with literature (e.g., NIST data in ).
    • Case Study : If reaction yields diverge, investigate catalyst degradation or solvent impurities via XPS or ICP-OES .

Q. How can researchers assess the environmental impact of this compound in ecotoxicological studies?

  • Methodological Answer : Follow frameworks from and EPA guidelines ( ):

  • Biodegradability assays (e.g., OECD 301 series).
  • Aquatic toxicity tests (e.g., Daphnia magna LC₅₀).
  • Bioaccumulation potential via logP calculations and in silico models (e.g., EPI Suite).
    • Regulatory Compliance : Align with TSCA reporting requirements ( ) for significant new uses .

Q. What methodological challenges arise when integrating qualitative and quantitative data in this compound research?

  • Methodological Answer : Address limitations highlighted in and :

  • Mixed-methods design : Combine LC-MS quantification with qualitative interviews on lab safety practices.
  • Bias mitigation : Use member checking ( ) to validate qualitative themes.
  • Statistical rigor : Apply Cronbach’s alpha for survey reliability ( ) and MANOVA for multivariate data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.